molecular formula C7H14O2 B1610131 2-Ethyl-3-methylbutanoic acid CAS No. 32444-32-9

2-Ethyl-3-methylbutanoic acid

Cat. No. B1610131
CAS RN: 32444-32-9
M. Wt: 130.18 g/mol
InChI Key: XJCPTWKSNPIJRN-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O212. It belongs to the class of organic compounds known as methyl-branched fatty acids3. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethyl-3-methylbutanoic acid. However, it’s worth noting that similar compounds, such as 3-Methylbutanoic acid, can be synthesized from α-keto isocaproate4.



Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylbutanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms12. The InChI code for this compound is InChI=1S/C7H14O2/c1-4-6 (5 (2)3)7 (8)9/h5-6H,4H2,1-3H3, (H,8,9)2.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Ethyl-3-methylbutanoic acid are not readily available. However, as a carboxylic acid, it can participate in typical acid-base reactions, esterification, and decarboxylation.



Physical And Chemical Properties Analysis

2-Ethyl-3-methylbutanoic acid has a molecular weight of 130.18 g/mol2. It has a density of 0.9±0.1 g/cm³, a boiling point of 210.9±8.0 °C at 760 mmHg, and a flash point of 94.5±9.8 °C1. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds1.


Scientific Research Applications

Chemical Synthesis and Analysis One significant application of compounds related to 2-Ethyl-3-methylbutanoic acid is in chemical synthesis and analysis. For example, the study by Akeboshi et al. (1998) describes a new approach to synthesizing a compound related to a synthetic intermediate of the side chain of furaquinocin D, showcasing the chemical synthesis capabilities of compounds with similar structures (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).

Food Science and Flavor Analysis In the realm of food science, these compounds are extensively studied for their impact on the aroma and flavor of various food products. Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, highlighting the role of similar esters in the sensory profile of alcoholic beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Agricultural Chemistry The synthesis and application of related compounds also extend to agricultural chemistry, as demonstrated by Ragoussis et al. (2007), who reported on the synthesis of (+/-)-4-Methyloctanoic acid, a pheromone for the control of rhinoceros beetles, indicating potential pest management applications (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).

Materials Science Furthermore, Tsuji and Hayakawa (2014) explored the hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, demonstrating the importance of these compounds in developing biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014).

Safety And Hazards

Specific safety and hazard information for 2-Ethyl-3-methylbutanoic acid is not readily available. However, it’s important to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation5.


Future Directions

The future directions of 2-Ethyl-3-methylbutanoic acid are not explicitly stated in the available resources. However, as an organic compound, it may have potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and databases.


properties

IUPAC Name

2-ethyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCPTWKSNPIJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449494
Record name 2-ETHYL-3-METHYLBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylbutanoic acid

CAS RN

32444-32-9
Record name 2-ETHYL-3-METHYLBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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